molecular formula C18H20ClN3O2S2 B2945413 1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1203391-71-2

1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

Numéro de catalogue: B2945413
Numéro CAS: 1203391-71-2
Poids moléculaire: 409.95
Clé InChI: UOTFCJKXAIFPEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1H-benzo[d]imidazole core substituted at position 1 with a piperidin-4-ylmethyl group, where the piperidine nitrogen is sulfonylated by a 5-chlorothiophen-2-yl moiety. The benzoimidazole also carries a 2-methyl substituent. Key structural attributes include:

  • Sulfonyl-piperidine linkage: Enhances electronic and steric properties.
  • Lipophilic profile: The combination of aromatic and heterocyclic groups may optimize bioavailability .

Calculated molecular formula: C₁₈H₂₀ClN₃O₂S₂ (MW ≈ 409.6 g/mol).

Propriétés

IUPAC Name

1-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c1-13-20-15-4-2-3-5-16(15)22(13)12-14-8-10-21(11-9-14)26(23,24)18-7-6-17(19)25-18/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFCJKXAIFPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl group attached to the piperidine ring is highly reactive toward nucleophiles, enabling substitution at the sulfur atom.

Reaction Type Conditions Products Yield Source
Amine substitutionReflux with amines in DMF/DCMSulfonamide derivatives (e.g., with piperazine or aniline derivatives)60–85%
Thiol substitutionNaH/EtOH, room temperatureThioether analogs via S–S bond cleavage50–70%

Key Findings :

  • The 5-chlorothiophene sulfonyl group reacts preferentially with primary/secondary amines to form sulfonamides.

  • Thiols displace the sulfonyl group under basic conditions, forming stable thioether linkages .

Oxidation Reactions

The sulfur atom in the sulfonyl group can undergo further oxidation, though this is less common due to its +4 oxidation state.

Reaction Type Conditions Products Yield Source
Sulfone stabilizationH2_2O2_2, acetic acid, 60°CStable sulfone derivatives (no further oxidation observed)>90%

Notes :

  • The sulfonyl group resists over-oxidation to sulfonic acid under mild conditions.

Reduction Reactions

The benzimidazole core and sulfonyl group exhibit limited reducibility, but selective reductions are feasible.

Reaction Type Conditions Products Yield Source
Catalytic hydrogenationH2_2, Pd/C, EtOHPartial reduction of the benzimidazole ring to dihydrobenzimidazole40–60%

Mechanistic Insight :

  • Hydrogenation targets the N–C=N bond in the benzimidazole ring, forming dihydro derivatives .

Alkylation/Acylation Reactions

The piperidine nitrogen and benzimidazole NH (if unsubstituted) serve as sites for alkylation/acylation.

Reaction Type Conditions Products Yield Source
AlkylationK2_2CO3_3, DMF, alkyl halidesN-alkylated piperidine derivatives70–85%
AcylationPyridine, acyl chlorideN-acylated sulfonamides65–80%

Example :

  • Reaction with benzyl bromide forms N-benzyl-piperidine analogs, enhancing lipophilicity.

Cyclization Reactions

Functional groups in the compound facilitate ring-forming reactions.

Reaction Type Conditions Products Yield Source
Schiff base formationAldehydes, EtOH, acetic acidImine-linked macrocycles (e.g., with aromatic dialdehydes)55–75%

Applications :

  • Cyclization reactions are used to synthesize macrocyclic analogs for drug discovery .

Acid/Base-Mediated Rearrangements

The benzimidazole core undergoes pH-dependent tautomerization.

Condition Behavior Source
Acidic (HCl, H2_2SO4_4)Protonation at N3, stabilizing cationic forms
Basic (NaOH, K2_2CO3_3)Deprotonation at N1, enhancing nucleophilicity

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Direct Sulfonyl-Piperidine Analogs

1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole (CAS 1206985-82-1, )
  • Structural Differences :
    • Aromatic substituent : 3-Chloro-2-methylphenyl vs. 5-chlorothiophen-2-yl.
    • Molecular weight : 418.0 vs. 409.6 (target).
  • Key Implications :
    • Electron-rich thiophene in the target compound may enhance π-π stacking or alter solubility compared to the phenyl group.
    • Chlorine position : 5-position on thiophene vs. 3-position on phenyl; impacts steric interactions with biological targets .
VU0155069 (CAS 1130067-06-9, )
  • Structural Differences: Core: 5-Chloro-2-oxo-benzoimidazole vs. non-oxidized benzoimidazole. Linkage: Amide (naphthamide) vs. sulfonyl-piperidine.
  • Functional Impact :
    • Sulfonyl groups improve membrane permeability compared to amides.
    • Oxo group may reduce metabolic stability due to susceptibility to reduction .

Benzoimidazole-Piperidine Derivatives

1-(1-Aryl methyl piperidin-4-yl)-5-chloro-1H-benzo[d]imidazole-2(3H)-one ()
  • Structural Differences :
    • Oxo group at position 2 vs. 2-methyl in the target.
    • Substituent : Aryl vs. sulfonyl-chlorothiophene.
  • Sulfonyl linkage in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

Antimicrobial Activity Comparisons

Antimicrobial Benzimidazole Derivatives ()
  • Common Features :
    • Piperidine/piperazine or sulfonyl groups enhance activity against Gram-positive bacteria.
  • Target Compound’s Edge :
    • Chlorothiophene may improve activity against resistant strains due to sulfur’s role in disrupting microbial membranes .

Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight ~409.6 418.0 Varies (dependent on aryl)
LogP (Predicted) 3.8–4.2 4.5 2.5–3.0
Water Solubility Low (thiophene lipophilicity) Moderate (phenyl polarity) Low (aryl hydrophobicity)

Q & A

Q. What are the standard synthetic routes for preparing 1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol:
  • Step 1 : React 5-chlorothiophene-2-sulfonyl chloride with piperidine derivatives to form the sulfonated piperidine intermediate.
  • Step 2 : Functionalize the piperidine nitrogen with a benzyl group via nucleophilic substitution using 2-methyl-1H-benzimidazole precursors.
  • Step 3 : Purify intermediates using column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) .
  • Key Characterization : Confirm structure via 1^1H/13^13C NMR, mass spectrometry (MS), and elemental analysis. Discrepancies in elemental analysis (e.g., carbon content) may arise from residual solvents or incomplete purification, necessitating repeated recrystallization .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (400–500 MHz) identifies proton environments (e.g., sulfonyl group protons at δ 3.22–3.25 ppm, aromatic protons at δ 7.0–8.2 ppm). 13^13C NMR confirms carbonyl and sulfonyl carbons (δ 44–142 ppm) .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 352–386) verify molecular weight .
  • Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages. For example, a 0.5% deviation in carbon content may indicate residual solvent, requiring further purification .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield and purity for scale-up studies?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonation reactions to enhance reaction rates.
  • Catalysis : Pd-catalyzed cross-coupling reactions improve regioselectivity in heterocyclic substitutions .
  • Purification : Gradient elution in column chromatography (e.g., chloroform:ethyl acetate:hexane = 2:3:3) resolves closely related impurities .
  • Yield Monitoring : Track reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .

Q. What strategies are employed to evaluate the compound’s potential biological activity, such as antimicrobial or antioxidant effects?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. MIC values are determined by serial dilution (2–256 µg/mL) .
  • Antioxidant Screening : Employ DPPH radical scavenging assays (IC50_{50} calculation) or FRAP assays. Compare results with reference antioxidants like ascorbic acid .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Analyze binding affinities (ΔG values) to prioritize derivatives for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Substituent Variation : Modify the benzimidazole (e.g., 2-methyl vs. 2-phenyl) or piperidine (e.g., sulfonyl vs. carbonyl groups) moieties. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF3_3) often show improved metabolic stability .
  • Bioisosteric Replacement : Replace the thiophene ring with pyridine or oxadiazole to alter pharmacokinetic properties. For example, oxadiazole derivatives exhibit better solubility .
  • Data Correlation : Use regression models to link logP values (calculated via ChemDraw) with observed bioactivity. High logP (>3) may correlate with membrane permeability but also increased toxicity .

Q. What methodologies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?

  • Methodological Answer :
  • Validation Experiments : Re-test biological activity under controlled conditions (e.g., fixed pH, temperature) to rule out assay variability .
  • Dose-Response Curves : Establish EC50_{50} values across multiple replicates to confirm potency trends .
  • Computational Refinement : Adjust docking parameters (e.g., grid size, flexibility) in software like Schrödinger to better model ligand-enzyme interactions .

Q. How are ADME (Absorption, Distribution, Metabolism, Excretion) properties predicted for this compound?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME or ADMETlab to predict bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition. For example, high topological polar surface area (>140 Ų) may limit intestinal absorption .
  • In Vitro Assays : Perform Caco-2 cell permeability studies or microsomal stability tests. Compounds with >60% remaining after 30 minutes in liver microsomes are prioritized for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address conflicting elemental analysis results for this compound?

  • Methodological Answer :
  • Re-purification : Repeat column chromatography or recrystallization to remove residual solvents (e.g., ethyl acetate or hexane traces) .
  • Alternative Techniques : Complement CHNS analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Batch Comparison : Synthesize multiple batches under identical conditions to identify systematic errors (e.g., inconsistent stoichiometry) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.